molecular formula C19H19N3O4 B2659028 3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-06-6

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2659028
CAS No.: 921775-06-6
M. Wt: 353.378
InChI Key: VJIQPIFHCUNLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic and Antitumor Activities

Research has been conducted on pyrimidine derivatives coordination complexes, revealing their potential in catalysis and antitumor activities. Specifically, a complex containing a related pyrimidine derivative demonstrated the best catalytic performance in the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde. This complex also exhibited antitumor activity against HepG2 cells growth with a significant inhibition rate, highlighting the utility of pyrimidine derivatives in both catalysis and as potential antitumor agents (Lu et al., 2015).

Synthesis of Functionalized 1H-Pyrimidines

Another study presented a simple synthesis of functionalized 1H-pyrimidines, a process critical for developing various pharmaceuticals. This research demonstrates the versatility of pyrimidine derivatives in synthesizing compounds with potential applications in medicine and biology (Altural et al., 1989).

Antimicrobial and Anti-Inflammatory Agents

Pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. One study synthesized a new group of pyrimidine derivatives of indane-1,3-dione, showing promising results as analgesic, anti-inflammatory, and antimicrobial agents (Giles et al., 2011).

Urease Inhibition

Another application involves the synthesis and characterization of pyrimidine derivatives for urease inhibition. These compounds were prepared and evaluated for their in vitro urease inhibition activity, showing varying degrees of effectiveness. This research indicates the potential use of pyrimidine derivatives in treating conditions associated with urease activity (Rauf et al., 2010).

Synthesis of Heterocycles

The microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety has been explored, with pyrimidine derivatives playing a central role in the formation of novel compounds. This approach demonstrates the chemical flexibility and potential of pyrimidine-based compounds in creating structurally diverse molecules with possible utility across various scientific domains (Shaaban, 2008).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-3-9-21-14-5-4-8-20-17(14)18(23)22(19(21)24)11-13-6-7-15-16(10-13)26-12-25-15/h4-8,10H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIQPIFHCUNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.